PSB-12379

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

PSB-12379 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of ecto-5’-nucleotidase and its effects on adenosine production

Biology: Employed in research to understand the role of adenosine in various biological processes, including immune responses and inflammation

Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, where it can enhance the immune response against tumors by inhibiting the production of immunosuppressive adenosine

Industry: Utilized in the development of new drugs targeting ecto-5’-nucleotidase for various diseases

Mécanisme D'action

Target of Action

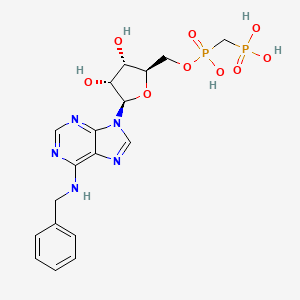

PSB-12379, also known as this compound disodium, is a potent and selective inhibitor of Ecto-5’-Nucleotidase (CD73) . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine .

Mode of Action

This compound interacts with CD73, blocking its activity and thereby preventing the conversion of AMP to adenosine . This inhibition disrupts the normal functioning of the purinergic signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway . By inhibiting CD73, this compound prevents the production of adenosine from AMP, disrupting the signaling processes that rely on this conversion .

Result of Action

The inhibition of CD73 by this compound leads to a decrease in the production of adenosine from AMP . This disruption in adenosine production can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer immunotherapy, reducing adenosine production can enhance anti-tumor immune responses .

Analyse Biochimique

Biochemical Properties

PSB-12379 disodium plays a significant role in biochemical reactions by inhibiting the activity of Ecto-5’-Nucleotidase (CD73). This enzyme is involved in the conversion of AMP to adenosine . By inhibiting CD73, this compound disodium prevents this conversion, thereby affecting the levels of adenosine in the body .

Cellular Effects

The inhibition of CD73 by this compound disodium can have profound effects on various types of cells and cellular processes. By preventing the conversion of AMP to adenosine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound disodium exerts its effects by binding to the active site of the CD73 enzyme, thereby inhibiting its activity. This prevents the conversion of AMP to adenosine, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound disodium can change over time. For instance, only a small percentage (<23%) of this compound is metabolized under applied conditions, while >77% of the compounds are recovered unchanged after a long incubation for 8 hours .

Metabolic Pathways

This compound disodium is involved in the metabolic pathway that converts AMP to adenosine. By inhibiting CD73, it affects this metabolic pathway and potentially influences metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PSB-12379 est synthétisé à partir de l'analogue de l'ADP, l'α,β-méthylène-ADP.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des voies de synthèse similaires à celles décrites ci-dessus. Le composé est généralement produit sous forme solide et peut être dissous dans l'eau ou le diméthylsulfoxyde pour une utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : PSB-12379 subit un clivage hydrolytique de la liaison glycosidique, ce qui est une réaction de phase I typique des nucléosides et des nucléotides . Cette réaction est observée comme la principale voie métabolique du composé.

Réactifs et conditions courants : La réaction de clivage hydrolytique se produit généralement dans des conditions physiologiques, avec des enzymes telles que les nucléosidases qui facilitent le processus .

Principaux produits : Le principal produit formé à partir du clivage hydrolytique de this compound est le nucléotide monophosphate correspondant .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'ecto-5'-nucléotidase et ses effets sur la production d'adénosine

Biologie : Employé dans la recherche pour comprendre le rôle de l'adénosine dans divers processus biologiques, notamment les réponses immunitaires et l'inflammation

Médecine : Enquête sur ses applications thérapeutiques potentielles en immunothérapie du cancer, où il peut améliorer la réponse immunitaire contre les tumeurs en inhibant la production d'adénosine immunosuppressive

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l'ecto-5'-nucléotidase pour diverses maladies

5. Mécanisme d'action

This compound exerce ses effets en occupant le site de liaison du substrat CD73. La chaîne diphosphonate de this compound se lie entre deux ions zinc, formant des interactions électrostatiques. Le groupe α-phosphonate forme des liaisons hydrogène avec l'asparagine 245, l'arginine 354 et l'arginine 395, tandis que le groupe β-phosphonate interagit avec l'asparagine 117, l'histidine 118 et l'arginine 395. Les groupes hydroxyle du ribose forment des interactions supplémentaires avec l'arginine 354, l'arginine 395 et l'acide aspartique 506 .

Comparaison Avec Des Composés Similaires

PSB-12379 est comparé à d'autres analogues nucléotidiques tels que ARL67156 et ses dérivés. Ces composés inhibent également l'ecto-5'-nucléotidase mais diffèrent par leurs affinités de liaison et leurs sélectivités . This compound est unique en raison de sa haute sélectivité et de sa puissance, avec des constantes d'inhibition (K_i) de 2,21 nanomolaires pour la CD73 humaine et de 9,03 nanomolaires pour la CD73 de rat .

Composés similaires :

- ARL67156

- α,β-méthylène-ADP

- Autres analogues nucléotidiques ciblant l'ecto-5'-nucléotidase .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBYYIJBPDWQFF-SCFUHWHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PSB-12379 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with this compound is suggested as a potential therapeutic strategy for cancer treatment [, ].

Q2: What is the structural basis for the high potency of this compound towards CD73?

A: X-ray crystallography studies revealed that the high affinity of this compound for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of this compound mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].

Q3: Has the structure of this compound been modified to further improve its potency?

A: Yes, structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of this compound, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of this compound with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].

Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like this compound?

A: One study highlighted a discrepancy between the in vitro and ex vivo effects of this compound []. While this compound showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of this compound and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, this compound might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)